4-Iodoisoquinolin-1-amine
Overview
Description
4-Iodoisoquinolin-1-amine is a chemical compound that is part of the isoquinoline family, which is known for its significance in medicinal chemistry due to its presence in various biologically active molecules. The iodine substituent at the 4-position of the isoquinoline ring system adds to the reactivity of the molecule, making it a valuable intermediate for further chemical transformations. The presence of the amine group at the 1-position allows for additional functionalization and the formation of various derivatives with potential biological activities.
Synthesis Analysis
The synthesis of isoquinoline derivatives, including those with iodine substituents, has been the subject of various research efforts. For instance, the synthesis of 4-Iodoisoquinolin-1(2H)-ones, which are closely related to 4-Iodoisoquinolin-1-amine, has been achieved through a Rh2(II,II)-catalyzed reaction of isoquinolinium iodide salts under mild conditions, demonstrating good to excellent yields . This method provides a key intermediate for the synthesis of biologically active compounds such as the CRTH2 antagonist CRA-680. Additionally, the synthesis of 4-aminoquinoline derivatives has been reported, where the reaction of 4-chloro-7-substituted-quinolines with mono/dialkyl amines leads to the formation of the desired products, which were then evaluated for their cytotoxic effects on human breast tumor cell lines .
Molecular Structure Analysis
The molecular structure of 4-Iodoisoquinolin-1-amine is characterized by the presence of an isoquinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. The iodine atom at the 4-position and the amine group at the 1-position are key functional groups that influence the chemical behavior of the molecule. The solid-state fluorescence of certain 1-aminoisoquinoline derivatives has been attributed to their twisted molecular conformations and loose stacking arrangements, as indicated by crystal structural analyses .
Chemical Reactions Analysis
4-Iodoisoquinolin-1-amine can undergo various chemical reactions due to its reactive sites. The iodine substituent can participate in cross-coupling reactions, which are valuable in the synthesis of complex organic molecules. The amine group can be acylated, alkylated, or can engage in the formation of amide bonds, expanding the chemical diversity of the isoquinoline scaffold. For example, the synthesis of 1,3-dioxoisoindoline-4-aminoquinolines involves coupling via amide linkers, demonstrating the versatility of the aminoquinoline structure in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Iodoisoquinolin-1-amine are influenced by its molecular structure. The presence of the iodine atom contributes to the molecule's relatively high molecular weight and may affect its boiling and melting points. The amine group can engage in hydrogen bonding, which can influence the compound's solubility in various solvents. The fluorescence properties of related 1-aminoisoquinoline derivatives suggest that 4-Iodoisoquinolin-1-amine may also exhibit interesting photophysical properties, which could be explored for applications in fluorescent materials .
Scientific Research Applications
1. Transition-metal-free synthesis of 4-amino isoquinolin-1(2H)-ones
- Summary of Application: This research presents a facile and transition-metal-free method for the synthesis of 4-amino isoquinolin-1(2H)-ones .
- Methods of Application: Arynes react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1(2H)-ones .
- Results: The reaction can be easily scaled up and the product can be transformed to isoquinoline derivatives efficiently .
2. Catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives
- Summary of Application: This research presents a facile synthetic method to access 4-amino-isoquinolin-1(2H)-one and oxazole derivatives .
- Methods of Application: The reaction of N-(pivaloyloxy)-amides with ynamides produced 4-amino-isoquinolin-1(2H)-ones in good yields in the presence of Cp*Rh(III) catalyst through a C–H bond functionalization .
- Results: This protocol features good functional group tolerance and excellent regioselectivity .
3. Transition-metal-free synthesis of 4-amino isoquinolin-1(2H)-ones
- Summary of Application: This research presents a facile and transition-metal-free method for the synthesis of 4-amino isoquinolin-1(2H)-ones .
- Methods of Application: Arynes react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1 (2 H )-ones .
- Results: The reaction can be easily scaled up and the product can be transformed to isoquinoline derivatives efficiently .
4. Catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives
- Summary of Application: This research presents a facile synthetic method to access 4-amino-isoquinolin-1(2H)-one and oxazole derivatives .
- Methods of Application: The reaction of N-(pivaloyloxy)-amides with ynamides produced 4-amino-isoquinolin-1(2H)-ones in good yields in the presence of Cp*Rh(III) catalyst through a C–H bond functionalization .
- Results: This protocol features good functional group tolerance and excellent regioselectivity .
3. Transition-metal-free synthesis of 4-amino isoquinolin-1(2H)-ones
- Summary of Application: This research presents a facile and transition-metal-free method for the synthesis of 4-amino isoquinolin-1(2H)-ones .
- Methods of Application: Arynes react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1 (2 H )-ones .
- Results: The reaction can be easily scaled up and the product can be transformed to isoquinoline derivatives efficiently .
4. Catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives
- Summary of Application: This research presents a facile synthetic method to access 4-amino-isoquinolin-1(2H)-one and oxazole derivatives .
- Methods of Application: The reaction of N-(pivaloyloxy)-amides with ynamides produced 4-amino-isoquinolin-1(2H)-ones in good yields in the presence of Cp*Rh(III) catalyst through a C–H bond functionalization .
- Results: This protocol features good functional group tolerance and excellent regioselectivity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-iodoisoquinolin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXQHFHWSRCHPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348842 | |
Record name | 4-iodoisoquinolin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodoisoquinolin-1-amine | |
CAS RN |
55270-28-5 | |
Record name | 4-iodoisoquinolin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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